Summary: N-(2-aminoethyl)-N-methylaniline has been utilized in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics in which the sugar-phosphate backbone of DNA is replaced by a peptide backbone. These modified PNAs exhibit unique properties that make them attractive for biological and medical applications.
Experimental Procedures:For more in-depth information, you can refer to the review article on chiral PNAs by Sugiyama and Kittaka .
Summary: N-(2-aminoethyl)-N-methylaniline has relevance in the field of food contact materials (FCMs).
Experimental Procedures:Beyond the mentioned fields, N-(2-aminoethyl)-N-methylaniline has also found applications in materials science, such as modifying surfaces or creating functionalized materials .
N-(2-aminoethyl)-N-methylaniline is an organic compound characterized by its amine functional groups. It features a methylaniline structure with an aminoethyl group attached to the nitrogen atom. The molecular formula of this compound is CHN, and it has a molecular weight of approximately 150.22 g/mol. This compound is typically a colorless to light yellow liquid with a faint odor, and it is soluble in organic solvents like ethanol and ether but has limited solubility in water .
There is no current research available on the specific mechanism of action of N-(2-aminoethyl)-N-methylaniline in biological systems.
Research indicates that N-(2-aminoethyl)-N-methylaniline exhibits biological activity, particularly in pharmacological contexts. It has been studied for its potential interactions with various biological targets, including neurotransmitter systems. Such interactions may lead to modulation of receptor activities or inhibition of metabolic pathways, suggesting its utility in medicinal chemistry .
Several methods exist for synthesizing N-(2-aminoethyl)-N-methylaniline:
N-(2-aminoethyl)-N-methylaniline finds applications in various fields:
Studies have shown that N-(2-aminoethyl)-N-methylaniline interacts with several biological systems. Its ability to modulate enzyme activity or receptor function makes it a candidate for further pharmacological exploration. Interaction studies often focus on its effects on neurotransmitter systems, which could yield insights into potential therapeutic uses or toxicological profiles .
Several compounds share structural similarities with N-(2-aminoethyl)-N-methylaniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Methylaniline | Contains a methyl group at nitrogen | Commonly used as a precursor for various organic reactions |
| 2-Aminoethyl-N,N-dimethylaniline | Dimethyl substitution on nitrogen | Increased steric hindrance affects reactivity |
| N,N-Dimethyl-2-aminophenol | Two methyl groups on nitrogen | Exhibits different biological activities due to substitution |
| 4-Bromo-N-methylaniline | Bromine at para position | Used as a precursor for various organic reactions |
N-(2-aminoethyl)-N-methylaniline is unique due to its combination of both aminoethyl and methylaniline structures, allowing it to participate in diverse reactions and biological interactions that are not characteristic of its analogs .
Corrosive;Irritant